molecular formula C10H19NO2 B8774319 Ethyl 3-(piperidin-2-YL)propanoate

Ethyl 3-(piperidin-2-YL)propanoate

Cat. No.: B8774319
M. Wt: 185.26 g/mol
InChI Key: NKEMSMLPYGYVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(piperidin-2-yl)propanoate is a piperidine-containing ester with the molecular formula C₁₁H₁₉NO₂ (derived from its hydrochloride salt, CAS 1152642-17-5) . This compound is characterized by a piperidine ring substituted at the second position and an ethyl propanoate group at the third carbon. It is primarily utilized in pharmaceutical research, particularly in the synthesis of non-nucleoside inhibitors targeting viral polymerases (e.g., measles virus RNA-dependent RNA polymerase) . The compound exists as a pale-yellow to brown liquid under standard conditions, though key physical properties such as boiling point, melting point, and solubility remain unspecified in available safety data sheets (SDS) .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 3-piperidin-2-ylpropanoate

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h9,11H,2-8H2,1H3

InChI Key

NKEMSMLPYGYVNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CCCCN1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group modifications among ethyl 3-(piperidin-2-yl)propanoate and its analogs:

Compound Name Key Substituents/Modifications Molecular Weight Notable Applications/Properties References
This compound Piperidin-2-yl group at C3 197.27 g/mol Antiviral research (measles virus inhibitors)
Ethyl 2-(piperidin-4-yl)acetate Piperidin-4-yl group at C2; acetate backbone 171.24 g/mol High BBB permeability; potential CNS agents
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate Nitropyridine ring; ketone at C2 252.20 g/mol Precursor for heterocyclic synthesis
Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate Chloropyridine-amino group at C3 268.72 g/mol Anticancer activity (AIMP2-DX2 inhibition)
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate Tetrahydrofuran-5-one ring at C3 186.21 g/mol Intermediate in organic synthesis
Key Observations:
  • Piperidine vs.
  • Functional Group Impact : The introduction of a nitro group (e.g., in ) increases electrophilicity, favoring nucleophilic substitution reactions, whereas the oxo-tetrahydrofuran moiety in may stabilize ring-opening reactions.
  • Biological Activity : Chloropyridine derivatives (e.g., ) exhibit anticancer properties via AIMP2-DX2 inhibition, contrasting with the antiviral focus of the parent compound .
This compound:
  • Synthesized via multi-step protocols involving hydrazinylquinolone intermediates and ethyl propiolate under stereoselective conditions .
  • High purity (>95%) confirmed by LC-MS (molecular ion [M+1] = 446.0) and NMR spectroscopy .
Analogs:
  • Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate: Prepared via condensation of nitropyridine amines with ethyl oxaloacetate (45–50% yield) .
  • Aminopyridine Derivatives: Synthesized using acetic acid-catalyzed coupling of chloropyridines with ethyl 3-aminopropanoate .

Stability and Reactivity

  • This compound: Stable under recommended storage conditions but decomposes under combustion to release CO, CO₂, and nitrogen oxides .
  • Nitropyridine Analogs : Nitro groups increase sensitivity to reducing agents, necessitating inert atmospheres during synthesis .
  • Hydrochloride Salts: Enhanced stability in aqueous media compared to freebase forms (e.g., ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride) .

Preparation Methods

Reaction Conditions

  • Catalyst : Trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acrylate)

  • Solvent : Anhydrous ethanol

  • Temperature : 120–160°C under nitrogen

  • Time : 16–20 hours

Procedure :

  • Combine 2-aminopiperidine (1 equiv), ethyl acrylate (1.1–1.2 equiv), and trifluoromethanesulfonic acid in ethanol.

  • Reflux under nitrogen with vigorous stirring.

  • Concentrate under reduced pressure, wash with petroleum ether/ethyl acetate (5:1–10:1 v/v), and recrystallize.

Performance Metrics :

ParameterValue
Yield78–85%
Purity (HPLC)≥99%
Reaction Scale50 g–150 g starting material

Advantages :

  • Single-step synthesis with minimal byproducts.

  • High reproducibility at industrial scales.

Limitations :

  • Requires specialized equipment for high-temperature reflux.

  • Catalyst cost may impact economic viability.

Esterification of 3-(Piperidin-2-yl)Propanoic Acid

An alternative two-step strategy involves synthesizing 3-(piperidin-2-yl)propanoic acid followed by esterification:

Step 1: Synthesis of 3-(Piperidin-2-yl)Propanoic Acid

  • Method : Michael addition of piperidine to acrylic acid under basic conditions.

  • Conditions :

    • Base: Triethylamine (2 equiv)

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C to room temperature

    • Time: 12 hours

Step 2: Esterification with Ethanol

  • Catalyst : Sulfuric acid (5 mol%)

  • Conditions :

    • Reflux for 6–8 hours

    • Yield: 89–92%

Performance Comparison :

MetricHydroaminationEsterification
Total Yield78–85%80–84%
Purity≥99%95–98%
ScalabilityHighModerate

Critical Insight :
Esterification routes are preferable for small-scale synthesis but require additional purification steps to remove residual acid.

Reductive Amination of Ethyl 3-Oxopropanoate

A niche method employs reductive amination using ethyl 3-oxopropanoate and piperidine:

Reaction Scheme :
Ethyl 3-oxopropanoate+PiperidineNaBH(OAc)3Ethyl 3-(piperidin-2-yl)propanoate\text{Ethyl 3-oxopropanoate} + \text{Piperidine} \xrightarrow{\text{NaBH(OAc)}_3} \text{Ethyl 3-(piperidin-2-yl)propanoate}

Conditions :

  • Reducing Agent: Sodium triacetoxyborohydride (1.5 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Time: 24 hours

Outcomes :

  • Yield: 65–70%

  • Purity: 90–93% (requires chromatographic purification)

Drawbacks :

  • Lower yields compared to hydroamination.

  • Higher reagent costs due to stoichiometric borohydride use.

Enzymatic Synthesis (Emerging Methodology)

Recent advances in biocatalysis suggest potential for lipase-mediated esterification:

Protocol :

  • Enzyme: Candida antarctica lipase B (CAL-B)

  • Substrates: 3-(Piperidin-2-yl)propanoic acid + Ethanol

  • Solvent: Ionic liquids (e.g., [BMIM][BF₄])

  • Conversion: 82–88% in 48 hours

Benefits :

  • Environmentally benign conditions.

  • No racemization observed.

Challenges :

  • Limited industrial adoption due to enzyme cost and stability issues.

Comparative Analysis of Methods

Table 1: Method Efficiency and Feasibility

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Catalytic Hydroamination8599120–150High
Esterification849790–110Moderate
Reductive Amination7093200–220Low
Enzymatic8895300–350Experimental

Key Observations :

  • Hydroamination balances cost and yield for industrial applications.

  • Enzymatic methods, while promising, remain economically unviable for large-scale production.

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